5-Methoxy-4-nitrothiophene-2-carboxylic acid 5-Methoxy-4-nitrothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13347552
InChI: InChI=1S/C6H5NO5S/c1-12-6-3(7(10)11)2-4(13-6)5(8)9/h2H,1H3,(H,8,9)
SMILES: COC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Molecular Formula: C6H5NO5S
Molecular Weight: 203.17 g/mol

5-Methoxy-4-nitrothiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13347552

Molecular Formula: C6H5NO5S

Molecular Weight: 203.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-4-nitrothiophene-2-carboxylic acid -

Specification

Molecular Formula C6H5NO5S
Molecular Weight 203.17 g/mol
IUPAC Name 5-methoxy-4-nitrothiophene-2-carboxylic acid
Standard InChI InChI=1S/C6H5NO5S/c1-12-6-3(7(10)11)2-4(13-6)5(8)9/h2H,1H3,(H,8,9)
Standard InChI Key SDYMNGIZIXLJJM-UHFFFAOYSA-N
SMILES COC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 5-methoxy-4-nitrothiophene-2-carboxylic acid is C₆H₅NO₅S, with a calculated molecular weight of 203.18 g/mol. Its structure features a thiophene ring substituted with three functional groups: a nitro group (-NO₂) at position 4, a methoxy group (-OCH₃) at position 5, and a carboxylic acid (-COOH) at position 2. This substitution pattern creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized aromatic system .

Key Physicochemical Parameters

  • LogP (Octanol-Water Partition Coefficient): Estimated at 1.62 based on analogs like 5-nitrothiophene-2-carboxylic acid (LogP 0.44–1.62) .

  • Topological Polar Surface Area (TPSA): Approximately 111.36 Ų, indicating high polarity due to nitro and carboxylic acid groups .

  • Acidity: The carboxylic acid group confers a pKa of ~3–4, typical for aromatic carboxylic acids .

  • Solubility: Predicted solubility in water is 1.26 mg/mL (0.0062 M), aligning with nitroheterocyclic carboxylic acids .

Table 1: Comparative Physicochemical Data for Nitrothiophene Derivatives

CompoundMolecular Weight (g/mol)LogPTPSA (Ų)Solubility (mg/mL)
5-Nitrothiophene-2-carboxylic acid173.150.44111.361.26
Methyl 5-nitrothiophene-2-carboxylate187.182.93100.36<1
5-Methoxy-4-nitrothiophene-2-carboxylic acid203.181.62111.361.26 (est.)

Synthetic Routes and Methodological Considerations

While no direct synthesis of 5-methoxy-4-nitrothiophene-2-carboxylic acid is documented, analogous nitrothiophene syntheses provide viable pathways. Two plausible approaches are outlined below:

Nitration of Methoxy-Substituted Thiophene Precursors

A multi-step synthesis could begin with 2-methoxythiophene, which undergoes nitration at position 4 using a nitrating agent (e.g., HNO₃/H₂SO₄). Subsequent oxidation of a methyl ester intermediate at position 2 would yield the carboxylic acid. This method mirrors the preparation of 5-methylpyrazine-2-carboxylic acid, where oxidation with potassium permanganate is employed .

Carboxylation of Pre-Nitrated Intermediates

Biological Activity and Mechanistic Insights

Nitrothiophene derivatives are recognized for their role as prodrugs activated by bacterial nitroreductases, such as NfsB in E. coli . The nitro group undergoes enzymatic reduction to reactive intermediates that disrupt DNA or protein function. For 5-methoxy-4-nitrothiophene-2-carboxylic acid, the methoxy group may modulate electron density, altering reduction kinetics and antibacterial specificity compared to non-methoxy analogs .

Table 2: Comparative Antibacterial Activity of Nitrothiophene Derivatives

CompoundMIC against E. coli (µg/mL)Nitroreductase Dependency
Nitrofurantoin8–16Yes (NfsA/NfsB)
5-Nitrothiophene-2-carboxylic acid32–64Probable
5-Methoxy-4-nitrothiophene-2-carboxylic acid16–32 (predicted)Likely

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